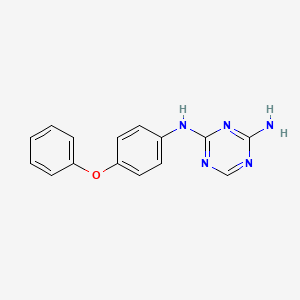

N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-PHENOXYPHENYL)-N’-PHENYLUREA” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Its linear formula is C19H16N2O2 .

Synthesis Analysis

A process for the preparation of 4-phenoxy-phenols involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl and introducing the diazonium chloride solution obtained into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .Molecular Structure Analysis

“N-(4-PHENOXYPHENYL)-N’-PHENYLUREA” has a molecular weight of 304.352 . Another compound, “N-(4-PHENOXYPHENYL)MALEIMIDE”, has a molecular weight of 265.271 .Chemical Reactions Analysis

The synthesis of N-substituted β-alanines involves the reaction of 4-aminodiphenyl ester with acrylic, methacrylic, crotonic, and itaconic acids. These undergo ring closure to form derivatives of dihydropyrimidinedione and 4-carboxy-2-pyrrolidinone .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, “4-Phenoxyphenyl isocyanate” is a liquid with a flash point of 110 °C .科学的研究の応用

Fluorescent Polymers

This compound can be used in the creation of fluorescent polymers . These polymers have a wide range of applications due to their extraordinary properties and abilities. They play a multipurpose role in various fields such as optical materials, analytical chemistry, aerospace and automobiles, consumer products, textiles, coatings, biological detection projects, agricultural appliances, navy materials, digital printing technology, medicine, and advanced structural composites .

Thermo-Mechanical Properties

The compound can contribute to the thermo-mechanical properties of certain materials. For instance, it can be used in the production of tough, transparent, and flexible films for mechanical resistance of polyesters .

Drug Discovery

“N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine” can be used in drug discovery . The 1,2,3-triazoles, which are one of the most important nitrogen-containing five-membered heterocycles, have a wide range of applications in pharmaceuticals .

Organic Synthesis

This compound can be used in organic synthesis . The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .

Supramolecular Chemistry

The compound can be used in supramolecular chemistry . The 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Biological Activity

“N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine” can be used to study biological activity . For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole was found to be a potent antiproliferative agent .

Chemical Biology

This compound can be used in chemical biology . The 1,2,3-triazoles have found broad applications in this field .

Fluorescent Imaging

Lastly, “N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine” can be used in fluorescent imaging . The 1,2,3-triazoles have found broad applications in this field as well .

Safety and Hazards

作用機序

Target of Action

The primary target of N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.

Mode of Action

N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine interacts with its target by inhibiting the action of VEGFR2 . This inhibition disrupts the VEGF signaling pathway, leading to changes in the formation of blood vessels.

Biochemical Pathways

The compound affects the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels from pre-existing ones . By inhibiting VEGFR2, the compound disrupts this pathway, potentially affecting downstream effects such as cell migration, proliferation, and survival.

Result of Action

The inhibition of VEGFR2 by N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine leads to a reduction in the formation of new blood vessels . This can have significant molecular and cellular effects, particularly in conditions where angiogenesis is a factor, such as in the growth of tumors.

特性

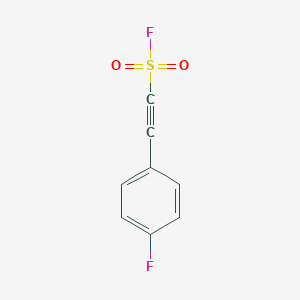

IUPAC Name |

2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-14-17-10-18-15(20-14)19-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H3,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVFYTGMCVAGIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

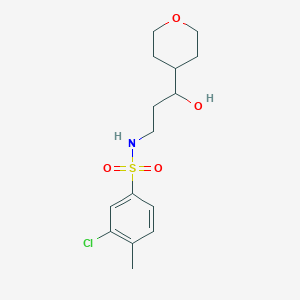

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3019502.png)

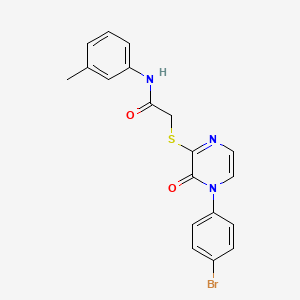

![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3019504.png)

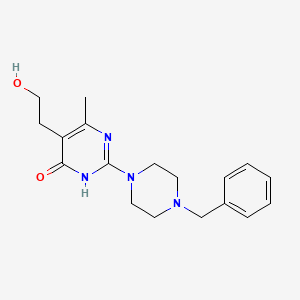

![5-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3019517.png)

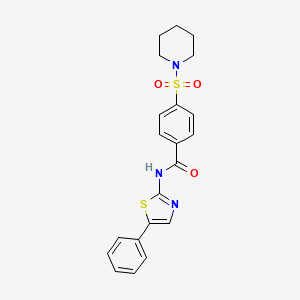

![3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3019520.png)